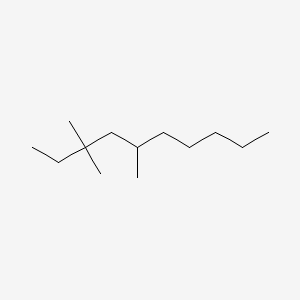
3,3,5-Trimethyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5-Trimethyldecane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C13H28. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are often used as reference compounds in various chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyldecane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require a non-polar solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler ones, including this compound. The conditions for catalytic cracking include high temperatures (around 500°C) and the presence of a catalyst such as zeolites .
化学反应分析
Types of Reactions
3,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products are usually alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are typically alkanes or alkenes, depending on the starting material.
Substitution: The major products are halogenated alkanes, such as chloroalkanes or bromoalkanes.
科学研究应用
3,3,5-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: It has been studied for its potential as a biofuel due to its high energy content.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which 3,3,5-Trimethyldecane exerts its effects, particularly in medicinal applications, involves the induction of apoptosis. Apoptosis is a form of programmed cell death that is crucial for eliminating cancer cells. This compound has been found to activate certain molecular pathways that lead to cell death, including the caspase pathway, which is essential for the execution phase of apoptosis .
相似化合物的比较
Similar Compounds
- 2,3,5-Trimethyldecane
- 3,3,4-Trimethyldecane
- 3,4,5-Trimethyldecane
Uniqueness
3,3,5-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density differ from those of its isomers due to the unique arrangement of its carbon atoms. This uniqueness makes it particularly useful in specific industrial applications where these properties are advantageous .
属性
CAS 编号 |
62338-13-0 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC 名称 |
3,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChI 键 |
KEUUKKADRWTLKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)CC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


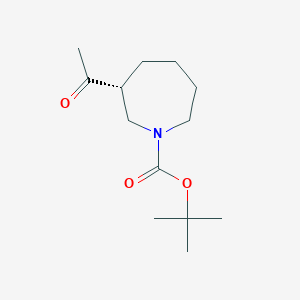
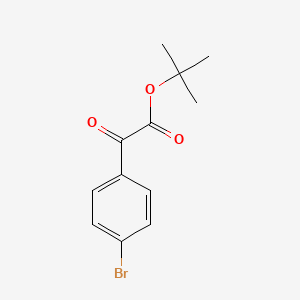
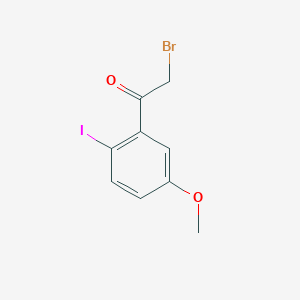
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
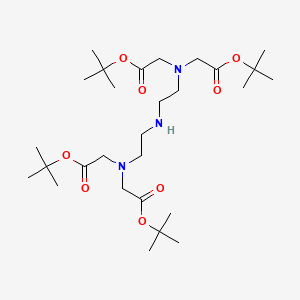

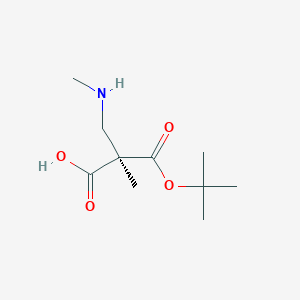
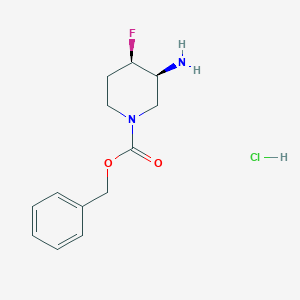

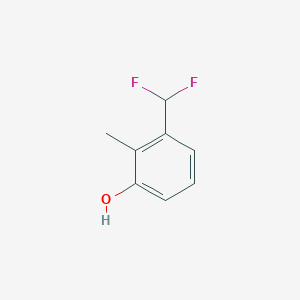

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
